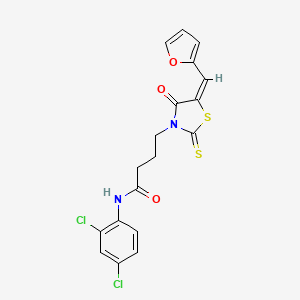
(E)-N-(2,4-dichlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anticancer Applications
Research has demonstrated that derivatives of thioxothiazolidin-4-one, structurally related to "(E)-N-(2,4-dichlorophenyl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide," possess significant anticancer properties. These compounds have been synthesized and evaluated for their ability to inhibit tumor growth and tumor-induced angiogenesis in mouse models, showcasing their potential as candidates for anticancer therapy. Specifically, studies have indicated that these derivatives can significantly reduce ascites tumor volume, cell number, and enhance the life span of EAT-bearing mice while exhibiting strong antiangiogenic effects and suppressing tumor-induced endothelial proliferation (Chandrappa et al., 2010). Further research into 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives has shown moderate to strong antiproliferative activity in human leukemia cell lines, suggesting the importance of the electron-donating groups on the thiazolidinone moiety for anticancer properties (Chandrappa et al., 2009).
Antimicrobial Applications
Derivatives of thioxothiazolidin-4-one have also been explored for their antimicrobial potential. Research involving the synthesis of novel compounds containing the thioxothiazolidin-4-one framework has demonstrated their ability to exhibit variable and modest activities against bacterial and fungal strains. This suggests their potential utility in developing new antimicrobial agents to combat infections (B'Bhatt & Sharma, 2017). Additionally, antimicrobial screening of certain compounds against various bacterial and fungal species has shown some derivatives to be comparable with standard drugs, indicating their relevance in addressing microbial resistance (Patel & Shaikh, 2010).
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c19-11-5-6-14(13(20)9-11)21-16(23)4-1-7-22-17(24)15(27-18(22)26)10-12-3-2-8-25-12/h2-3,5-6,8-10H,1,4,7H2,(H,21,23)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJGXFMKSARUPI-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

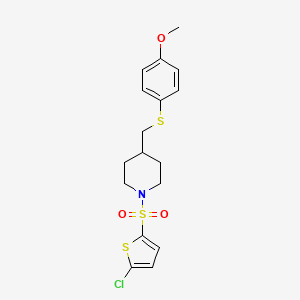
![ethyl 5-[(4-bromophenyl)carbamoylamino]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2746222.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2746224.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide methanesulfonate](/img/structure/B2746226.png)
![[1-(Aminomethyl)-3,3-dimethoxycyclobutyl]methanol](/img/structure/B2746228.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-bromobenzamide](/img/structure/B2746229.png)
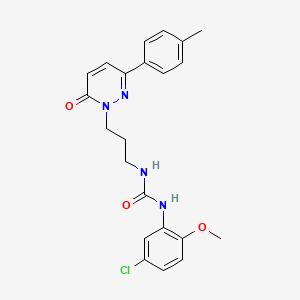
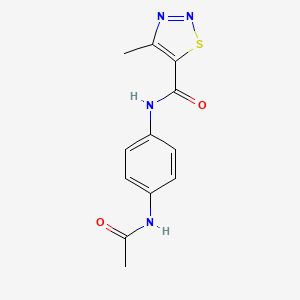
![2-ethoxy-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2746235.png)
![(E)-3-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acrylamide](/img/structure/B2746237.png)
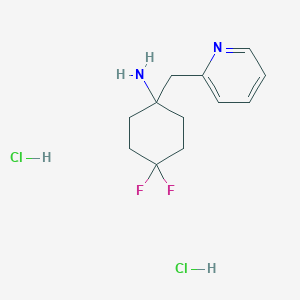
![propyl 4-[[(3E)-3-(4-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-5-methyl-1,2-dihydropyrazol-4-yl]oxy]benzoate](/img/structure/B2746240.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)isobutyramide](/img/structure/B2746242.png)